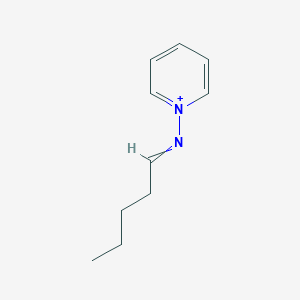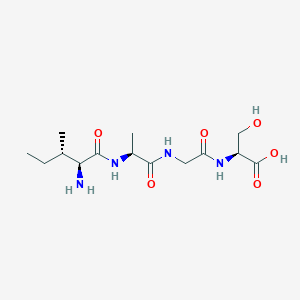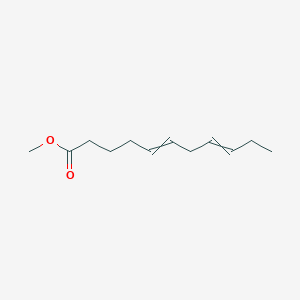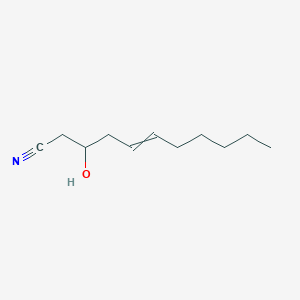![molecular formula C16H22O2 B14207606 2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol CAS No. 832100-02-4](/img/structure/B14207606.png)
2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-(2-phenylethyl)bicyclo[310]hexan-1-ol is a bicyclic compound with a unique structure that includes an ethoxy group, a phenylethyl group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethoxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the phenylethyl group can engage in π-π interactions. These interactions can influence various biological pathways and molecular targets, making it a versatile compound for research.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl): Similar bicyclic structure with different substituents.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring system.
Uniqueness
2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol is unique due to its combination of an ethoxy group, a phenylethyl group, and a hydroxyl group. This combination provides distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
832100-02-4 |
|---|---|
Fórmula molecular |
C16H22O2 |
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
2-ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol |
InChI |
InChI=1S/C16H22O2/c1-2-18-15-13(10-14-11-16(14,15)17)9-8-12-6-4-3-5-7-12/h3-7,13-15,17H,2,8-11H2,1H3 |
Clave InChI |
DPEBFPDPAZYPSB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(CC2C1(C2)O)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207524.png)


![Methyl 3-{3-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B14207529.png)
![3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide](/img/structure/B14207540.png)


![Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane](/img/structure/B14207559.png)

![3-Nitro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14207574.png)




